2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Description
2-[(3-Butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic compound featuring a fused benzofuropyrimidinone core modified with a butyl substituent at position 3 and a sulfanyl-acetamide moiety linked to a 2,4,6-trimethylphenyl group. The sulfanyl (-S-) bridge and acetamide group are critical for its reactivity and solubility profile, while the trimethylphenyl group may influence steric and electronic properties .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-5-6-11-28-24(30)23-22(18-9-7-8-10-19(18)31-23)27-25(28)32-14-20(29)26-21-16(3)12-15(2)13-17(21)4/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSILUSWNXDGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuro-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro-pyrimidine core.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Oxidation to Form the Oxo Group:
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, thiol reagents, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide" (note the search results refer to a slightly different compound with a 3,4-dimethylphenyl group instead of a 2,4,6-trimethylphenyl group):
Chemical Structure and Properties
The compound "2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide" has the molecular formula C24H25N3O3S and a molecular weight of 435.54 g/mol. It features a benzofuro-pyrimidine core with a sulfanyl group and an acetamide moiety.
Biological Activity
This compound is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Studies indicate that similar molecules exhibit anticancer properties, with pyrimidine derivatives shown to inhibit cell growth in various cancer cell lines. These mechanisms often involve the inhibition of key enzymes such as EGFR (epidermal growth factor receptor), which is crucial for cancer cell proliferation.
Anticancer Activity
Structural analogs of the compound have demonstrated cytotoxic effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, with promising anticancer activity and IC50 values comparable to established chemotherapeutics.
The proposed mechanism of action involves:
- Inhibition of Kinase Activity : Inhibition of EGFR tyrosine kinase, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells, enhancing their cytotoxic effects.
Structure-Activity Relationship (SAR)
SAR analysis has revealed that the presence of specific functional groups (like sulfanyl and acetamide) plays a crucial role in enhancing biological activity. Substituents at the aromatic ring also affect the interaction with biological targets.
Synthesis Methods
The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves several steps:
- Formation of the benzofuro-pyrimidine core via cyclization reactions from appropriate precursors.
- Introduction of the sulfanyl group through nucleophilic substitution reactions.
- Acetamide formation via acylation reactions to introduce the acetamide moiety.
Mechanism of Action
The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Benzofuropyrimidinone Derivatives
- Compound A: 2-{[3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () Core: Identical benzofuropyrimidinone backbone. Substituents:
- Position 3: 3,4-Dimethylphenyl (vs. butyl in the target compound).
- Acetamide group: 4-ethoxyphenyl (electron-donating ethoxy group) vs. 2,4,6-trimethylphenyl (sterically bulky, electron-donating methyl groups).
Pyrimidine-Based Acetamides
- Compound B : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Core : Simpler pyrimidine ring lacking the fused benzofuran moiety.
- Substituents :
- 4,6-Dimethylpyrimidin-2-ylsulfanyl group (electron-rich due to methyl groups).
- Acetamide linked to 4-methylpyridin-2-yl (basic nitrogen enhances solubility). The pyridinyl group in Compound B may facilitate hydrogen bonding, unlike the purely aromatic trimethylphenyl group in the target compound .
Physicochemical Properties
Note: Data gaps highlight the need for experimental characterization of the target compound.
Hydrogen Bonding and Crystallography
- : Hydrogen-bonding patterns in acetamide derivatives are critical for crystal packing and stability. The target compound’s trimethylphenyl group may disrupt hydrogen-bond networks compared to compounds with pyridinyl or ethoxyphenyl groups .
Biological Activity
The compound 2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 435.54 g/mol
- CAS Number : 899982-07-1
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that similar compounds have shown selective cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The presence of the sulfanyl group enhances its potential reactivity, which may contribute to antimicrobial activity.
Case Studies
- A study demonstrated that derivatives of benzofuro-pyrimidine compounds exhibited significant growth inhibition in cancer cell lines. For instance, a related compound showed an IC50 value of 7.4 µM against the K562 cell line (myelogenous leukemia) .
- Another study highlighted the importance of structural modifications in enhancing anticancer properties. The introduction of specific functional groups significantly improved the activity against various cancer types .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into thiazole derivatives has shown that similar compounds can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table of Antimicrobial Efficacy
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 µg/mL | |
| Compound E | S. aureus | 10 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanism : The sulfanyl group likely interacts with bacterial cell membranes or enzymes critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
